molecular formula C9H10N4 B1432037 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine CAS No. 1554842-76-0

2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine

Cat. No.: B1432037
CAS No.: 1554842-76-0
M. Wt: 174.2 g/mol
InChI Key: HKJAXRDPHBGHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine is a heterocyclic compound that features both pyrazole and pyridine rings

Biochemical Analysis

Biochemical Properties

2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ is vital for numerous biological processes, including metabolism and aging. The compound’s binding to NAMPT enhances the enzyme’s activity, thereby influencing the overall NAD+ levels within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce G1 phase cell cycle arrest and inhibit the phosphorylation of AKT and S6 proteins . These effects suggest that the compound can modulate cell signaling pathways, particularly those involved in cell growth and proliferation. Additionally, it influences gene expression by altering the activity of transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent activator of NAMPT, which leads to increased NAD+ production . This activation is achieved through the compound’s binding to the active site of NAMPT, enhancing its catalytic efficiency. Furthermore, the compound’s ability to inhibit AKT and S6 phosphorylation suggests that it may also interact with upstream kinases or phosphatases, modulating their activity and thereby influencing downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained activation of NAMPT and prolonged inhibition of AKT and S6 phosphorylation, resulting in lasting changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates NAMPT without causing significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NAMPT . By enhancing NAMPT activity, the compound increases the flux through the NAD+ salvage pathway, leading to elevated NAD+ levels. This, in turn, affects various metabolic processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The compound may also interact with other enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with NAMPT and other cytoplasmic proteins . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria, where it can exert additional effects on cellular function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with a suitable pyridine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is performed under an inert atmosphere with a base like potassium carbonate and a solvent such as dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 3-(1-Methyl-1H-pyrazol-4-yl)pyridine
  • 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with tailored biological activities .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-7(5-12-13)9-8(10)3-2-4-11-9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJAXRDPHBGHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.